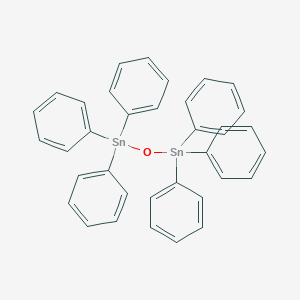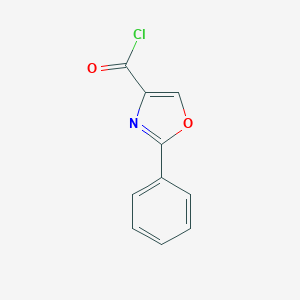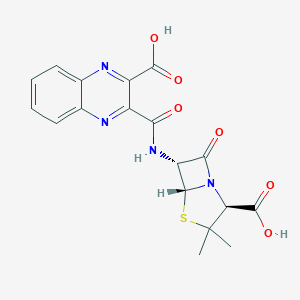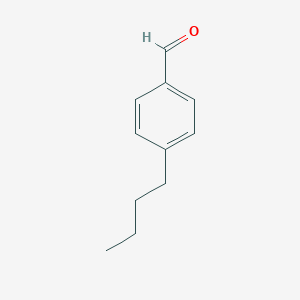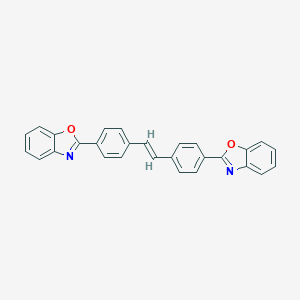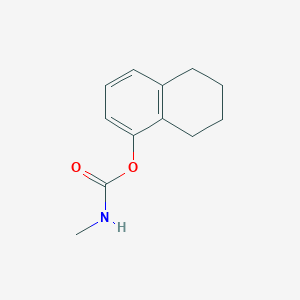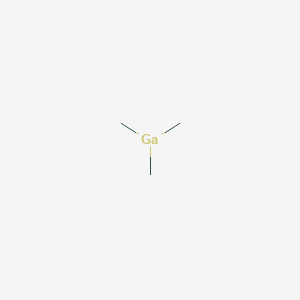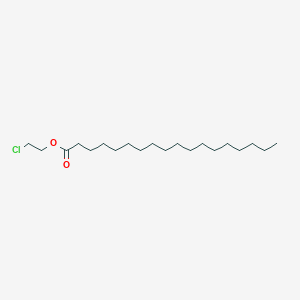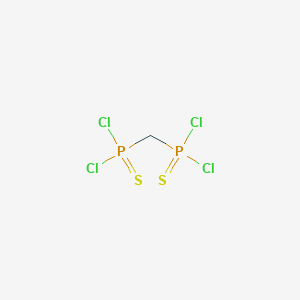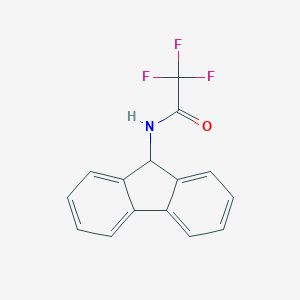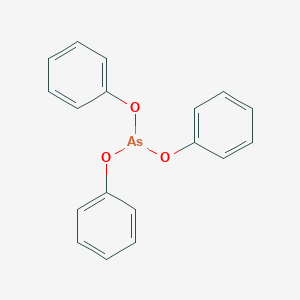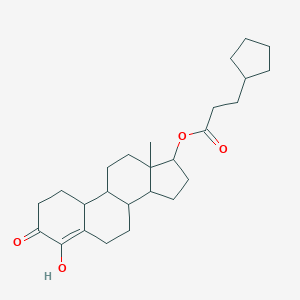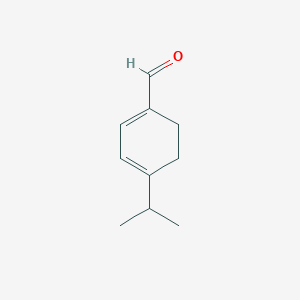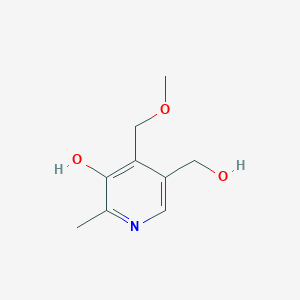![molecular formula C8H12Cl2 B075740 1,4-Dichlorobicyclo[2.2.2]octane CAS No. 1123-39-3](/img/structure/B75740.png)
1,4-Dichlorobicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichlorobicyclo[2.2.2]octane, also known as Dicyclohexylchloride, is a bicyclic organic compound that is used in various scientific research applications. It is a colorless liquid that has a strong odor and is highly flammable. This compound is widely used in the synthesis of other organic compounds and has several important applications in the field of science.
Mecanismo De Acción
The mechanism of action of 1,4-Dichlorobicyclo[2.2.2]octane is not well understood. However, it is known to act as a strong alkylating agent and reacts with various nucleophiles such as amino acids, proteins, and DNA. This compound is highly reactive and can cause damage to cells and tissues.
Efectos Bioquímicos Y Fisiológicos
1,4-Dichlorobicyclo[2.2.2]octane has several biochemical and physiological effects. It is known to be toxic to cells and tissues and can cause damage to DNA. This compound is also known to cause mutations and can lead to the development of cancer. It is important to handle this compound with care and take appropriate safety precautions when working with it.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,4-Dichlorobicyclo[2.2.2]octane in laboratory experiments are that it is readily available, easy to handle, and has a wide range of applications. However, this compound is highly toxic and can cause damage to cells and tissues. It is important to handle this compound with care and take appropriate safety precautions when working with it.
Direcciones Futuras
There are several future directions for research involving 1,4-Dichlorobicyclo[2.2.2]octane. One possible direction is to explore its potential as a reagent in the synthesis of new organic compounds. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Conclusion:
1,4-Dichlorobicyclo[2.2.2]octane is an important compound in the field of scientific research. It is widely used in the synthesis of other organic compounds and has several important applications. However, this compound is highly toxic and can cause damage to cells and tissues. It is important to handle this compound with care and take appropriate safety precautions when working with it. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 1,4-Dichlorobicyclo[2.2.2]octane can be achieved through several methods. One of the most common methods is the reaction of cyclohexene with hydrogen chloride gas in the presence of a catalyst such as aluminum chloride. This reaction yields 1,4-Dichlorobicyclo[2.2.2]octane and is widely used in the laboratory.
Aplicaciones Científicas De Investigación
1,4-Dichlorobicyclo[2.2.2]octane has several important applications in scientific research. It is widely used in the synthesis of other organic compounds such as pharmaceuticals, agrochemicals, and polymers. This compound is also used as a reagent in the preparation of various organic compounds.
Propiedades
Número CAS |
1123-39-3 |
|---|---|
Nombre del producto |
1,4-Dichlorobicyclo[2.2.2]octane |
Fórmula molecular |
C8H12Cl2 |
Peso molecular |
179.08 g/mol |
Nombre IUPAC |
1,4-dichlorobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H12Cl2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6H2 |
Clave InChI |
OAGIKCZVYNHNCJ-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(CC2)Cl)Cl |
SMILES canónico |
C1CC2(CCC1(CC2)Cl)Cl |
Otros números CAS |
1123-39-3 |
Sinónimos |
1,4-Dichlorobicyclo[2.2.2]octane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



